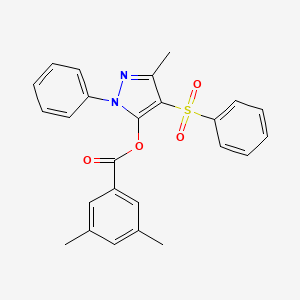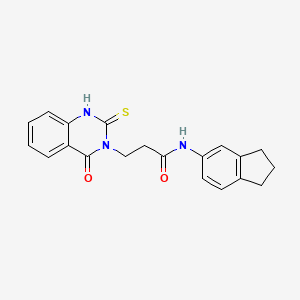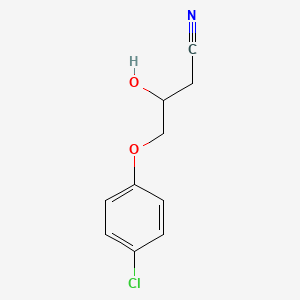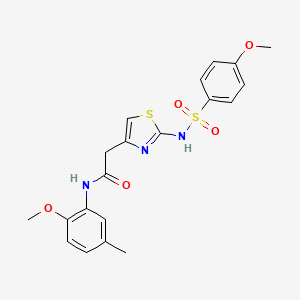![molecular formula C20H17N3OS B2791911 4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313252-23-2](/img/structure/B2791911.png)
4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis of this compound is not specified, benzamides can generally be synthesized through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Applications De Recherche Scientifique
4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential as a cancer therapy. It has been shown to selectively inhibit the activity of the DNA damage response kinase Chk2, which is involved in the regulation of cell cycle checkpoints and DNA repair. Inhibition of Chk2 activity leads to increased sensitivity of cancer cells to DNA damage, making this compound a promising candidate for combination therapy with other DNA-damaging agents.
Mécanisme D'action
4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide binds to the ATP-binding pocket of Chk2, preventing its activity and leading to increased sensitivity of cancer cells to DNA damage. This results in increased apoptosis and decreased tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. It has been shown to sensitize cancer cells to DNA-damaging agents, leading to increased apoptosis and decreased tumor growth. This compound has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is its selectivity for Chk2, which minimizes off-target effects. However, its potency may limit its use in some experimental settings, and its synthesis can be challenging.
Orientations Futures
Future research on 4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide could focus on its potential as a cancer therapy in combination with other DNA-damaging agents, as well as its potential in other diseases where Chk2 activity is dysregulated. Additionally, further optimization of its synthesis and characterization of its pharmacokinetics could improve its potential as a therapeutic agent.
Conclusion:
This compound is a small molecule inhibitor with potential as a cancer therapy through its selective inhibition of Chk2 activity. Its potent anti-tumor activity and minimal toxicity in normal cells make it a promising candidate for combination therapy with other DNA-damaging agents. Future research on this compound could focus on its potential in other diseases where Chk2 activity is dysregulated, as well as optimization of its synthesis and characterization of its pharmacokinetics.
Méthodes De Synthèse
The synthesis of 4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide involves several steps, starting with the reaction of 2-amino-4-cyanothiophene with 4-(2,4,6-trimethylphenyl)benzaldehyde to produce 4-(2,4,6-trimethylphenyl)-2-(thiophen-2-yl)quinazoline-2,4-diamine. This intermediate is then reacted with 2-bromo-N-(4-cyanophenyl)benzamide to produce this compound.
Propriétés
IUPAC Name |
4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-12-8-13(2)18(14(3)9-12)17-11-25-20(22-17)23-19(24)16-6-4-15(10-21)5-7-16/h4-9,11H,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFUHEHHYHHSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-dichloro-N-{[3-(methoxymethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2791830.png)
![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B2791832.png)

![N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}methanesulfonamide](/img/structure/B2791837.png)

![exo-9-Boc-3-hydroxy-9-azabicyclo[3.3.1]nonane](/img/structure/B2791839.png)

![[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2791841.png)

![4-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2791843.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide](/img/structure/B2791846.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2791847.png)
